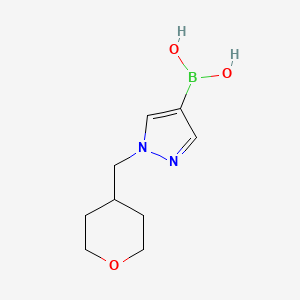

(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid

Description

(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1263196-50-4, molecular formula: C₈H₁₃BN₂O₃) is a boronic acid derivative featuring a pyrazole ring substituted at the 1-position with a tetrahydro-2H-pyran-4-ylmethyl group . The tetrahydro-2H-pyran (THP) moiety confers enhanced solubility in polar solvents compared to simpler alkyl or aryl substituents, while the boronic acid group at the 4-position enables participation in Suzuki-Miyaura cross-coupling reactions, a critical tool in medicinal chemistry and materials science . This compound is frequently utilized as an intermediate in synthesizing kinase inhibitors and other bioactive molecules due to its balanced reactivity and stability profile .

Properties

IUPAC Name |

[1-(oxan-4-ylmethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O3/c13-10(14)9-5-11-12(7-9)6-8-1-3-15-4-2-8/h5,7-8,13-14H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNZFBOINLCQTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CC2CCOCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the Tetrahydro-2H-pyran-4-yl Group: This step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-4-ylmethyl halide in the presence of a base such as potassium carbonate.

Introduction of the Boronic Acid Group:

Industrial Production Methods: Industrial production of (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically with oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Palladium catalysts, aryl or vinyl halides, and appropriate bases such as potassium carbonate.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Various aryl or vinyl-substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₅BN₂O₃

- Molecular Weight : 210.04 g/mol

- CAS Number : 2246772-81-4

- IUPAC Name : (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid

The compound features a boronic acid functional group, which is crucial for its reactivity and biological activity. The presence of the tetrahydro-pyran and pyrazole moieties contributes to its unique chemical behavior.

Medicinal Chemistry

The compound exhibits significant potential in drug development due to its ability to interact with biological targets through borylation mechanisms. Boronic acids are known for their role in the inhibition of proteasomes, which are essential for cancer cell survival. This property positions (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid as a candidate for anticancer therapies.

Case Study: Anticancer Activity

Research has shown that derivatives of boronic acids can inhibit proteasomal activity, leading to apoptosis in cancer cells. A study demonstrated that modifications to the boron group enhance the compound's efficacy against various cancer cell lines, highlighting its therapeutic potential .

Neuropharmacology

The compound has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit the aggregation of amyloid-beta peptides suggests a mechanism through which it can mitigate neurotoxicity.

Case Study: Neuroprotective Properties

In vitro studies revealed that (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid significantly reduces amyloid-beta aggregation, thus preventing toxic oligomer formation. This action could pave the way for new treatments targeting Alzheimer's disease .

Anti-inflammatory Applications

The compound has shown promise in reducing pro-inflammatory cytokine production in macrophages, indicating potential applications in treating inflammatory conditions.

Case Study: Inflammatory Response Modulation

In vitro experiments demonstrated that the compound effectively modulates immune responses by decreasing cytokine levels, suggesting its utility in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid is critical for optimizing its biological activity. Key findings include:

| Modification | Biological Impact |

|---|---|

| Presence of Boron Group | Essential for biological activity |

| Variations on Pyrazole Ring | Alters potency and selectivity |

The presence of the boron atom significantly enhances binding affinity to target proteins, while modifications on the pyrazole ring can lead to variations in potency against specific biological targets .

Mechanism of Action

The mechanism of action of (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid involves its ability to form stable covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo reversible covalent bonding with hydroxyl groups. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in drug development or bioconjugation in diagnostic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:

Key Observations :

- Solubility : The THP-substituted derivative exhibits moderate solubility in DMSO (12.5 mg/mL), outperforming aryl-substituted analogs like the 2-chlorophenyl derivative (5.6 mg/mL) but lagging behind methyl-substituted variants (25.0 mg/mL) .

- Stability: The THP group enhances stability compared to hydrolytically sensitive derivatives (e.g., 2-cyanoethyl), likely due to steric protection of the boronic acid group .

Stability Under Physiological Conditions

- Metabolic Stability: The THP-substituted derivative exhibits 20% metabolism in human liver microsomes (HLM) after 30 minutes, outperforming 2-cyanoethyl (45% metabolism) and 2-chlorophenyl (35% metabolism) analogs .

- Fluorination Resistance : Unlike simpler pyrazol-4-yl boronic acids, the THP-substituted derivative resists fluoro-deboronation under Selectfluor™ conditions, preserving structural integrity .

Biological Activity

(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid, with the CAS number 2246772-81-4, is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound exhibits properties relevant to medicinal chemistry, particularly in the context of drug development for various diseases.

The molecular formula of (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid is , with a molecular weight of 210.04 g/mol. It is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biological applications such as enzyme inhibition and drug delivery systems .

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit anticancer properties. For instance, compounds similar to (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. The mechanism typically involves the disruption of protein degradation pathways, which are crucial for cancer cell survival .

Enzyme Inhibition

Boronic acids are also recognized for their role as enzyme inhibitors. The specific compound under consideration may inhibit serine proteases and other enzymes involved in metabolic pathways. This inhibition can lead to altered cellular signaling and metabolism, which could be beneficial in treating diseases characterized by dysregulated enzyme activity .

Antimicrobial Activity

Preliminary investigations suggest that (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid may exhibit antimicrobial properties. Its structural features allow it to interact with bacterial cell walls or essential enzymes, potentially leading to bactericidal effects. Further studies are necessary to quantify this activity and understand the underlying mechanisms .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects of boronic acid derivatives, showing that they can induce apoptosis in various cancer cell lines through proteasome inhibition. |

| Study 2 | Focused on enzyme inhibition by boronic acids, demonstrating significant inhibitory effects on serine proteases, which could be leveraged for therapeutic applications in metabolic disorders. |

| Study 3 | Explored the antimicrobial potential of boronic acids, suggesting that they may disrupt bacterial growth through interference with metabolic enzymes. |

Q & A

Q. Table 1: Example Reaction Conditions

| Component | Quantity/Condition | Reference |

|---|---|---|

| PdCl₂(dppf) | 5 mol% | |

| Cs₂CO₃ | 3 equiv | |

| Solvent | THF/H₂O (3:1) | |

| Temperature | 80°C, 12 hours | |

| Yield (Typical) | 70–85% after purification |

Advanced: How does the tetrahydro-2H-pyran-4-ylmethyl substituent influence reactivity in cross-coupling reactions?

Answer:

The tetrahydro-2H-pyran-4-ylmethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) and stabilizes the boronic acid against protodeboronation. Comparative studies with analogs lacking this group show:

- Improved stability : Reduced decomposition under basic conditions (e.g., Cs₂CO₃-mediated reactions) .

- Steric effects : The bulky substituent may slow reaction kinetics but improve regioselectivity in aryl-aryl couplings .

- Experimental validation : Use control reactions with simpler pyrazole boronic acids (e.g., 1H-pyrazole-4-boronic acid) to isolate substituent effects .

Basic: What analytical techniques are critical for characterizing this boronic acid?

Answer:

Multi-modal characterization is essential:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyranyl methyl integration at δ ~3.5 ppm). ¹¹B NMR to verify boronic acid integrity (δ ~30 ppm) .

- Mass spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ at m/z 249.1) .

- IR spectroscopy : B-O and C-B stretches (~1350 cm⁻¹ and ~1480 cm⁻¹) .

- X-ray crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) refine structural parameters .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Contradictions often arise from:

- Catalyst variability : PdCl₂(dppf) vs. Pd(PPh₃)₄ efficiency in different solvent systems .

- Purification methods : Recrystallization (70–85% yield ) vs. column chromatography (lower yields due to boronic acid degradation).

- Moisture sensitivity : Improper handling during synthesis or storage reduces yields.

Q. Mitigation strategies :

Standardize Pd catalyst loading (5–10 mol%) and solvent ratios (THF/H₂O > 3:1) .

Use stabilizers like pinacol esters during synthesis, followed by acidic deprotection .

Conduct parallel experiments under controlled humidity (glovebox) to isolate moisture effects .

Advanced: What strategies optimize regioselectivity in functionalizing the pyrazole ring?

Answer:

Regioselectivity is governed by:

- Electronic effects : The boronic acid group at C4 directs electrophilic substitution to C5.

- Steric hindrance : The tetrahydro-2H-pyran-4-ylmethyl group at N1 blocks reactions at proximal sites.

Q. Methodology :

Q. Table 2: Regioselectivity in Pyrazole Functionalization

| Reaction Type | Preferred Site | Conditions | Reference |

|---|---|---|---|

| Suzuki coupling | C4 | Pd catalyst, THF/H₂O | |

| Electrophilic aromatic | C5 | LDA, -78°C, then electrophile |

Basic: How should researchers handle and store this boronic acid to ensure stability?

Answer:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation .

- Solubility : Dissolve in dry DMSO or THF for reactions; avoid protic solvents (e.g., H₂O) unless stabilized .

- Stabilization : Convert to pinacol ester derivatives (e.g., 1040377-03-4 ) for long-term storage .

Advanced: What computational methods support the design of derivatives based on this boronic acid?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.